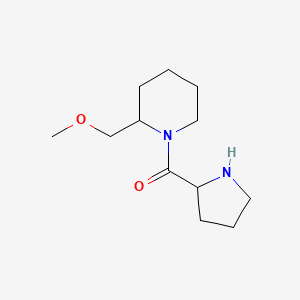
Azetidin-3-yl(3-(fluoromethyl)azetidin-1-yl)methanone
Übersicht
Beschreibung
Azetidin-3-yl(3-(fluoromethyl)azetidin-1-yl)methanone, also known by its IUPAC name 1-(3-azetidinylcarbonyl)azetidine , is a chemical compound with the molecular formula C8H13FN2O . It belongs to the class of azetidine derivatives and exhibits interesting properties due to its unique structural features .
Wissenschaftliche Forschungsanwendungen
Catalytic Asymmetric Synthesis
Azetidine-based compounds, such as enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, have been developed for catalytic asymmetric addition of organozinc reagents to aldehydes. This approach has demonstrated high enantioselectivities in ethylation, methylation, arylation, and alkynylation of aldehydes, highlighting the potential of azetidine derivatives as chiral units for asymmetric induction reactions. The presence of bulky groups, such as the ferrocenyl group, plays a crucial role in achieving high enantioselectivities, suggesting the structural importance of azetidine derivatives in catalysis (Wang et al., 2008).
Synthetic Intermediates for Functionalized Compounds
Azetidinones, including 4-(1-haloalkyl)- and 4-(2-haloalkyl)-2-azetidinones, have been evaluated for their potential as intermediates in synthesizing highly functionalized compounds. The synthesis involves the Staudinger reaction and subsequent reactions leading to ring-opened products. This demonstrates the versatility of azetidinones in organic synthesis, offering pathways to various functionalized structures (Dejaegher & de Kimpe, 2004).
Antimitotic Compounds
Research on azetidin-2-ones based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core has led to the identification of structures with antimitotic properties. Different substituents on the lactam positions have been explored, indicating the potential of azetidin-2-ones in the development of antimitotic agents. This area of research opens avenues for the creation of novel anticancer therapies (Twamley, O’Boyle, & Meegan, 2020).
Chiral Donor–Acceptor Azetines
The synthesis of chiral donor–acceptor azetines and their selective coupling via 3-azetidinones to form amino acid derivatives showcases the potential of azetidine derivatives in peptide and natural product synthesis. The process highlights the broad applicability of azetidine derivatives in the synthesis of biologically relevant compounds, retaining enantiopurity and demonstrating high selectivity (Marichev et al., 2019).
Polymerization of Azetidine
Studies on the cationic polymerization of azetidine have revealed the formation of polymers with a significant proportion of dimeric azetidine as intermediates. The resulting polymers contain tertiary, secondary, and primary amino functions, underscoring the potential of azetidine in polymer science. This research contributes to the understanding of azetidine polymerization kinetics and the structural properties of the resulting polymers (Schacht & Goethals, 1974).
Eigenschaften
IUPAC Name |
azetidin-3-yl-[3-(fluoromethyl)azetidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FN2O/c9-1-6-4-11(5-6)8(12)7-2-10-3-7/h6-7,10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWSOMCZLPZJAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)N2CC(C2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


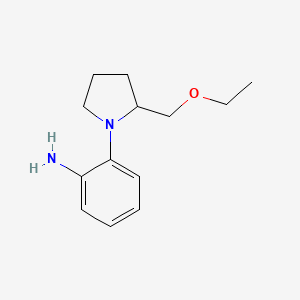

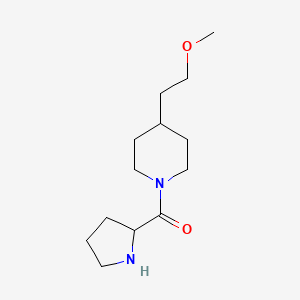
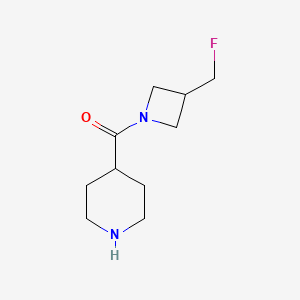

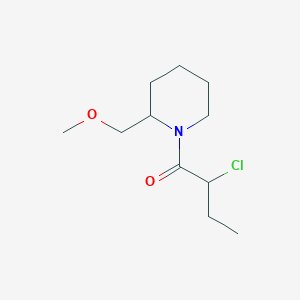
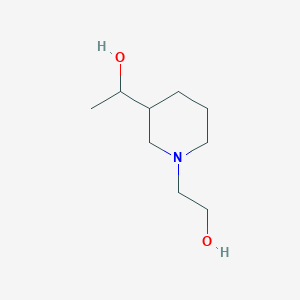
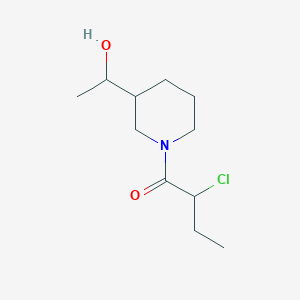
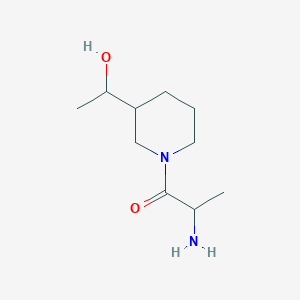

![2-azido-1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1476952.png)
![2-chloro-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1476953.png)

